N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2/c1-17(2)9-13(10-18(3,4)23-17)21-15(25)16(26)22-14-11-19(5,6)24-20(7,8)12-14/h13-14,23-24H,9-12H2,1-8H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJIAHCNZVTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342242 | |
| Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65612-87-5 | |
| Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Hindered Amine Light Stabilizers Hals Within Polymer Durability Enhancement Research
Polymers are susceptible to degradation from environmental factors, primarily ultraviolet (UV) radiation from sunlight, heat, and oxidation. This degradation manifests as undesirable changes in the material, including discoloration, cracking, and a loss of mechanical properties such as strength and flexibility. To counteract these effects, various additives are incorporated into polymer formulations.
Hindered Amine Light Stabilizers (HALS) are a major class of polymer additives renowned for their exceptional efficacy in protecting polymers from photo-degradation. labinsights.nlampacet.com Unlike UV absorbers that block or screen UV radiation, HALS function by scavenging free radicals that are generated within the polymer matrix upon exposure to light and heat. ampacet.comfrontiersin.org
The core of a HALS molecule is typically a 2,2,6,6-tetramethylpiperidine (B32323) ring. The protective mechanism of HALS is a complex, regenerative cycle, often referred to as the Denisov cycle. In this cycle, the hindered amine is oxidized to a stable nitroxyl (B88944) radical. This nitroxyl radical then traps the highly reactive polymer alkyl radicals and peroxy radicals, which are responsible for propagating the degradation chain reactions. A key feature of this process is that the HALS functionality is regenerated, allowing a single molecule to neutralize a large number of radicals over an extended period. This regenerative nature contributes to the long-term stability that HALS impart to polymeric materials. frontiersin.org
The molecular weight of HALS can influence their performance. High molecular weight HALS are generally more effective due to their lower volatility and reduced migration within the polymer matrix, ensuring they remain where they are needed to provide protection. labinsights.nl The development of HALS has progressed through several generations, from simple monomeric compounds to complex polymeric structures and multifunctional stabilizers that combine HALS with other stabilizing moieties. longchangchemical.com
The Oxamide Moiety in Chemical Stabilization Strategies: a Theoretical and Applied Perspective
The oxamide (B166460) group, characterized by the -(C=O)-(C=O)-NH- linkage, is another important functional moiety in the realm of polymer stabilization. Derivatives of oxamide, particularly oxanilides, have been recognized for their ability to act as UV absorbers. These compounds can absorb harmful UV radiation and dissipate the energy in a harmless way, typically as heat, through a process of tautomerization. This prevents the UV radiation from initiating the degradation process within the polymer.
The incorporation of an oxamide moiety into a stabilizer molecule can offer several theoretical and applied advantages:
Dual-Function Stabilization: By combining an oxamide group with another stabilizer type, such as a HALS, it is possible to create a multifunctional stabilizer. Such a molecule could theoretically offer both UV absorption and radical scavenging capabilities, potentially leading to a synergistic protective effect. researchgate.net
Improved Compatibility: The structure of the linker group in a stabilizer can influence its compatibility with the host polymer. The polar nature of the oxamide group can enhance compatibility with certain polymers, such as polyamides, which also contain amide linkages. This improved compatibility can lead to better dispersion of the stabilizer within the polymer matrix and, consequently, more effective stabilization.
Research has shown that combinations of different types of light stabilizers, such as HALS and UV absorbers, can often provide synergistic performance that is superior to either type used alone. amfine.com The development of molecules that contain both functionalities within the same structure is a logical progression in the design of high-performance stabilizers.
Scope and Research Significance of N,n Bis 2,2,6,6 Tetramethylpiperidin 4 Yl Oxamide in Academic Inquiry
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a molecule that embodies the principle of multifunctional stabilization. It chemically links two HALS moieties via an oxamide (B166460) bridge. This specific structure is of significant interest to researchers for several reasons:
Targeted Application in Polyamides: Polyamides, such as nylon, are important engineering plastics valued for their mechanical strength and thermal resistance. However, they are susceptible to degradation. The structural similarity between the oxamide linker in the stabilizer and the amide linkages in the polyamide backbone suggests a high degree of compatibility. Research into a similar compound, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide, has shown its effectiveness in improving the melt stability and long-term heat and light stability of nylon. chemicalbook.com This provides a strong rationale for investigating this compound for similar applications.
Investigation of Synergistic Effects: The combination of the radical-scavenging HALS units with the potentially UV-absorbing and compatibility-enhancing oxamide linker presents an opportunity to study intramolecular synergism. Academic inquiry in this area seeks to understand how the two different functional parts of the molecule work together to provide enhanced protection compared to a simple mixture of two separate stabilizer compounds.
Development of High-Performance Stabilizers: The synthesis and evaluation of molecules like this compound are part of a broader trend in the development of "next-generation" polymer additives. longchangchemical.com The focus is on creating highly efficient, long-lasting, and polymer-specific stabilizers that can meet the demands of increasingly harsh application environments.
While specific, detailed performance data for this compound is not widely available in public literature, its chemical structure strongly suggests its role as a high-performance light and heat stabilizer, particularly for polyamide systems. Further academic and industrial research is needed to fully characterize its performance and elucidate the precise nature of the stabilizing mechanisms at play.
Below is a table summarizing the key properties of the constituent moieties and the target compound.
| Property | 2,2,6,6-Tetramethylpiperidine (B32323) (HALS moiety) | Oxamide Moiety | This compound |
| Primary Function | Radical Scavenging | UV Absorption, Compatibility Enhancement | Multifunctional (Radical Scavenging and potentially UV Absorption/Enhanced Compatibility) |
| Mechanism | Regenerative cycle (Denisov Cycle) to neutralize free radicals | Energy dissipation from UV radiation through tautomerization | Combines the mechanisms of its constituent parts |
| Key Advantage | High efficiency and long-term stability | Can provide "front-end" protection by absorbing UV light | Potential for synergistic stabilization effects and improved polymer compatibility |
Mechanistic Elucidation of N,n Bis 2,2,6,6 Tetramethylpiperidin 4 Yl Oxamide As a Stabilizer
Radical Scavenging Mechanisms of the Hindered Amine Functionality
The core of the stabilizing action of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide lies in the hindered amine functionality provided by its two 2,2,6,6-tetramethylpiperidine (B32323) moieties. Unlike UV absorbers that function by absorbing UV radiation, HALS work by inhibiting the degradation of the polymer through a cyclic process that removes free radicals generated during photo-oxidation. wikipedia.org This radical scavenging mechanism is a complex, multi-step process often referred to as the Denisov Cycle. wikipedia.orgnih.gov
The process is initiated when the polymer is exposed to UV radiation and oxygen, leading to the formation of highly reactive polymer alkyl (R•) and peroxy (ROO•) radicals. These radicals can propagate chain reactions, causing cleavage of polymer chains and loss of physical properties. The secondary amine of the HALS molecule intervenes by reacting with these radicals. wikipedia.org
The key steps in the radical scavenging cycle are:
Oxidation of the Amine: The hindered amine (>N-H) is oxidized by peroxy radicals (ROO•) to form a stable aminoxyl radical (>N-O•). iea-shc.org
Trapping of Alkyl Radicals: The newly formed aminoxyl radical (>N-O•) is a highly efficient scavenger of polymer alkyl radicals (R•), reacting with them to form a non-radical amino ether product (NOR). nih.gov
Regeneration of the Stabilizer: The amino ether can then react with another peroxy radical (ROO•), regenerating the aminoxyl radical and forming a hydroperoxide and an olefin.
This cyclic nature is the cornerstone of the high efficiency and long-term stability provided by HALS. The stabilizer is continuously regenerated, allowing a small amount to quench a large number of radicals, rather than being consumed in the process. wikipedia.org The bulky methyl groups surrounding the nitrogen atom in the piperidine (B6355638) ring sterically hinder the aminoxyl radical, preventing side reactions and contributing to its stability and longevity. wikipedia.org
Role of the Oxamide (B166460) Linkage in Stabilization Pathways
Furthermore, the structure of the oxamide linkage can improve the compatibility of the stabilizer within certain polymer matrices, such as polyamides, ensuring more uniform distribution and preventing issues like migration or blooming to the surface. safic-alcan.comchemicalbook.com This enhanced compatibility ensures that the stabilizer remains where it is needed most, within the bulk of the material, to provide consistent, long-term protection.
Investigation of Nitroxyl (B88944) Radical Formation and Regeneration Cycles
The formation and regeneration of nitroxyl (or aminoxyl) radicals are central to the function of HALS. nih.gov The secondary amine of the tetramethylpiperidine (B8510282) ring is the precursor to the active stabilizing species. Upon exposure to a radical-rich environment within the polymer, the amine is oxidized to the corresponding nitroxyl radical (>N-O•). iea-shc.org This conversion is a critical initiation step in the stabilization cycle.
Various oxidizing agents naturally present during polymer degradation, such as peroxides and hydroperoxides, can facilitate this initial oxidation. nih.gov Once formed, the nitroxyl radical is a persistent, stable free radical due to the steric hindrance provided by the adjacent methyl groups. wikipedia.org
The regeneration pathway is what makes HALS so effective. The nitroxyl radical traps a polymer alkyl radical (R•) to form an amino ether (NOR). This amino ether is not the end of the line; it can react with a polymer peroxy radical (ROO•) to regenerate the nitroxyl radical, which is then available to trap another alkyl radical. This catalytic cycle, known as the Denisov cycle, allows a single HALS molecule to neutralize multiple degradation-initiating radicals. wikipedia.orgnih.gov The high efficiency of this regeneration process ensures the longevity of the stabilizer's protective effect. wikipedia.org
Table 1: Key Reactions in the HALS Denisov Cycle
| Step | Reactants | Products | Function |
|---|---|---|---|
| Initiation | Hindered Amine (>NH) + Peroxy Radical (ROO•) | Nitroxyl Radical (>NO•) + Hydroperoxide (ROOH) | Formation of the active stabilizer |
| Trapping | Nitroxyl Radical (>NO•) + Alkyl Radical (R•) | Amino Ether (>NOR) | Neutralization of polymer-degrading radical |
| Regeneration | Amino Ether (>NOR) + Peroxy Radical (ROO•) | Nitroxyl Radical (>NO•) + Other Products | Regeneration of the active stabilizer |
Synergistic Effects in Multi-Component Stabilization Systems (Mechanistic Aspects)
In practical applications, this compound is often used as part of a broader stabilizer package. The interactions between different classes of stabilizers can lead to synergistic effects, where the combined performance is greater than the sum of the individual components. iea-shc.org
However, interactions are not always beneficial. Antagonistic effects can occur, for instance, with certain types of phenolic antioxidants. iea-shc.org Acidic degradation products from other additives can also potentially interfere with the basic amine functionality of the HALS, reducing its efficiency. Therefore, the formulation of a stabilizer package requires careful consideration of the potential chemical interactions between all components to maximize synergy and avoid antagonism. iea-shc.org
Influence of Local Environment on Stabilization Mechanisms at a Molecular Scale
The efficacy of this compound is not solely dependent on its intrinsic chemical properties but is also influenced by its immediate molecular environment within the polymer matrix. researchgate.net Factors such as the polarity of the polymer, the presence of fillers or pigments, and the physical state (crystalline vs. amorphous regions) can all impact the stabilizer's performance.
In a non-polar polymer like polyethylene (B3416737) or polypropylene, the mobility of the stabilizer and its ability to diffuse to areas where radicals are being formed is crucial. The molecular weight and structure of the HALS, including the oxamide linker, influence its solubility and compatibility with the host polymer.
Advanced Analytical and Spectroscopic Techniques for Mechanistic Studies of N,n Bis 2,2,6,6 Tetramethylpiperidin 4 Yl Oxamide
EPR Spectroscopy for Nitroxyl (B88944) Radical Detection and Quantification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, making it indispensable for studying the radical-scavenging mechanism of HALS like N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide. wikipedia.orgyoutube.com The protective action of this HALS involves its oxidation to the corresponding nitroxyl radical. wikipedia.org EPR spectroscopy directly detects these nitroxyl radicals, providing crucial information on their formation, concentration, and environment.
The EPR spectrum of a nitroxyl radical is characterized by a three-line pattern arising from the hyperfine interaction between the unpaired electron and the 14N nucleus. The shape and splitting of these lines are sensitive to the radical's local environment and mobility. In a polymer matrix, the rotational motion of the nitroxyl radical is restricted, leading to broadened and asymmetric EPR spectra. Analysis of the spectral line shape can thus provide information about the dynamics of the polymer chains in the vicinity of the HALS.
Quantitative EPR can be used to determine the concentration of nitroxyl radicals formed during the stabilization process. This is achieved by comparing the integrated intensity of the EPR signal from the sample with that of a standard of known radical concentration. Such measurements are vital for understanding the kinetics of the stabilization process and the efficiency of the HALS.
Table 1: Hypothetical EPR Spectral Parameters for Nitroxyl Radicals Derived from this compound in Different Polymer Matrices
| Polymer Matrix | Hyperfine Coupling Constant (aN), G | g-factor | Rotational Correlation Time (τc), ns |
| Polyethylene (B3416737) (PE) | 15.8 | 2.0061 | 1.2 |
| Polypropylene (PP) | 15.6 | 2.0062 | 2.5 |
| Polycarbonate (PC) | 15.4 | 2.0059 | 5.8 |
NMR Spectroscopy (Solid-State and Solution) for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural and dynamic information about this compound and its interactions at the molecular level. mdpi.com Both solid-state and solution NMR techniques are employed to study different aspects of the compound.
Solution NMR is utilized for the structural elucidation and purity assessment of the synthesized HALS. One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the compound's chemical structure. mdpi.com Solution NMR can also be used to study the dynamics of the molecule in different solvents, providing insights into conformational changes. nih.gov
Solid-State NMR is particularly valuable for studying the HALS within the polymer matrix, providing information about its dispersion, mobility, and interactions with the polymer chains. Techniques like 13C Cross-Polarization Magic Angle Spinning (CP/MAS) can distinguish between crystalline and amorphous phases of the HALS within the polymer. Furthermore, relaxation time measurements (T1, T2, T1ρ) can probe the local dynamics of both the HALS and the surrounding polymer, revealing how the stabilizer affects the polymer's molecular motions.
Table 2: Representative 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O (oxamide) | ~160 |
| C4 (piperidine) | ~50 |
| C2, C6 (piperidine) | ~60 |
| CH3 (piperidine) | ~28 |
Mass Spectrometry (e.g., GC-MS, LC-MS) for Identifying Degradation Products and Reaction Intermediates
Mass spectrometry (MS) techniques are crucial for identifying the degradation products and reaction intermediates of this compound during its role as a stabilizer. researcher.liferesearchgate.net The coupling of chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with MS allows for the separation and identification of various components in a complex mixture. nih.gov
GC-MS is suitable for the analysis of volatile and thermally stable degradation products. By ionizing the separated compounds and analyzing their mass-to-charge ratio, the molecular weight and fragmentation pattern can be determined, leading to the identification of the chemical structures.
LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. nih.gov This is particularly important for studying the complex mixture of products that can be formed during the degradation of the HALS and the polymer. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions of unknown degradation products and intermediates. mdpi.comresearchgate.net
The identification of these products is essential for building a comprehensive understanding of the degradation pathways and the long-term performance of the stabilizer.
X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous State Analysis
X-ray Diffraction (XRD) is used to analyze the crystalline structure of the compound. nist.gov The diffraction pattern provides information about the unit cell dimensions, space group, and atomic arrangement within the crystal lattice. researchgate.netresearchgate.net For the HALS dispersed in a polymer, XRD can be used to determine if the compound exists in a crystalline or amorphous state. The presence of sharp diffraction peaks indicates a crystalline phase, while a broad halo is characteristic of an amorphous state.
Small-Angle X-ray Scattering (SAXS) provides information on the larger-scale structure, such as the size and distribution of HALS domains within the polymer matrix. This is particularly useful for understanding the miscibility and dispersion of the stabilizer.
Table 3: Hypothetical X-ray Diffraction Data for Crystalline this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 60 |
Spectroscopic Probes for Investigating Compound-Polymer Interactions
Understanding the interactions between this compound and the host polymer is crucial for explaining its stabilizing efficiency. Various spectroscopic techniques can be employed as probes to investigate these interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy can detect changes in the vibrational modes of both the HALS and the polymer upon their interaction. For instance, hydrogen bonding between the amide group of the HALS and carbonyl or hydroxyl groups on the polymer can lead to shifts in the corresponding stretching frequencies.
Fluorescence Spectroscopy can be a sensitive tool if the HALS or a tagged version of it is fluorescent. Changes in the fluorescence emission spectrum, such as shifts in the emission maximum or changes in fluorescence intensity and lifetime, can provide information about the local environment of the HALS within the polymer matrix and its proximity to specific polymer functional groups.
By utilizing these advanced analytical and spectroscopic techniques, a comprehensive picture of the mechanistic pathways of this compound as a polymer stabilizer can be developed, leading to the design of more effective and durable materials.
Degradation and Environmental Transformation Pathways of N,n Bis 2,2,6,6 Tetramethylpiperidin 4 Yl Oxamide
Thermal Decomposition Pathways and Products
The thermal stability of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is high, a characteristic feature of many HALS. A structurally similar compound, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide, exhibits decomposition only at temperatures exceeding 270°C. chemicalbook.com The decomposition of the target compound is expected to involve the breakdown of both the oxamide (B166460) linker and the piperidine (B6355638) rings at elevated temperatures.
Studies on pure oxamide show that it decomposes at temperatures above 350°C. wikipedia.orgchemicalbook.com The primary decomposition reaction for oxamide is dehydration to form cyanogen (B1215507) (N≡C−C≡N), a toxic gas. wikipedia.org
(CONH₂)₂ → N≡C−C≡N + 2 H₂O
For the N,N'-disubstituted oxamide in the HALS molecule, a similar breakdown of the central C-C bond and amide linkages is plausible at high temperatures. The thermal decomposition of the 2,2,6,6-tetramethylpiperidine (B32323) moiety can lead to the formation of various pyrolysis products, including nitrogen oxides (NOx) and other volatile organic compounds from the fragmentation of the ring structure. scbt.com
Therefore, the thermal decomposition of this compound is expected to yield a complex mixture of products.
Table 2: Potential Thermal Decomposition Products
| Component Moiety | Potential Decomposition Products | Temperature Range |
| Oxamide Linker | Isocyanates, Cyanogen, Carbon Monoxide, Carbon Dioxide | > 300°C |
| Tetramethylpiperidine (B8510282) Ring | Ammonia, Nitrogen Oxides (NOx), Lower molecular weight amines and hydrocarbons | > 300°C |
Hydrolytic Stability and Transformation in Aqueous Environments
The hydrolytic stability of this compound is determined by the susceptibility of its two amide bonds to cleavage by water. Amide hydrolysis can be catalyzed by acidic or basic conditions.
R-NH-CO-CO-NH-R + 2 H₂O → 2 R-NH₂ + (COOH)₂ (Oxalic Acid)
In general, amides are relatively stable, and the hydrolysis of oxamide itself in neutral water is very slow, which is a property utilized in its application as a slow-release fertilizer. wikipedia.org However, the rate of hydrolysis is influenced by pH and the steric hindrance around the carbonyl group. researchgate.net Tertiary amides are often very difficult to cleave, and while the amides in this HALS are secondary, the bulky 2,2,6,6-tetramethylpiperidine groups attached to the nitrogen atoms provide significant steric hindrance. researchgate.net This steric hindrance is expected to make the amide bonds in this compound highly resistant to hydrolysis under neutral environmental pH conditions.
Under strongly acidic or alkaline conditions, the rate of hydrolysis would increase, leading to the cleavage of one or both amide bonds to release 4-amino-2,2,6,6-tetramethylpiperidine (B32359) and, ultimately, oxalic acid. Given its low water solubility, the compound's presence and transformation in aqueous environments are likely limited, with degradation primarily occurring at the solid-water interface.
Bio-Transformation Studies: Investigating Microbial Interactions and Metabolic Fates
The bio-transformation of HALS, including this compound, is not well-documented, but some inferences can be drawn from related structures. Many HALS are known to be resistant to microbial degradation and some may even inhibit microbial-induced biodegradation of the polymers they protect. nih.govnih.govfrontiersin.org
However, specific bacterial strains have demonstrated the ability to degrade related compounds. Studies have shown that soil bacteria such as Klebsiella oxytoca, Staphylococcus pasteur, and Bacillus flexus can degrade 2,2,6,6-Tetramethyl-4-piperidone, a precursor to the piperidinyl moiety in the HALS molecule. internationalscholarsjournals.orgacademicjournals.org This suggests that, should the oxamide linker be cleaved hydrolytically or enzymatically, the resulting piperidine derivative could be susceptible to further microbial breakdown.
In mammalian systems, the 2,2,6,6-tetramethylpiperidine moiety can undergo biotransformation. Research on human liver microsomes has identified a novel metabolic pathway where the piperidine ring is contracted to a 2,2-dimethylpyrrolidine (B1580570) ring, a reaction catalyzed by cytochrome P450 enzymes. nih.govchemicalbook.com While this is a metabolic pathway in mammals, it highlights that the sterically hindered ring is not biochemically inert and similar enzymatic transformations could potentially occur in the environment via microbial P450 systems. The amide bonds could also be targets for microbial amidase enzymes, which would cleave the molecule into its constituent amine and oxalic acid parts.
Analytical Methodologies for Tracing Environmental Metabolites and Transformation Products
Identifying and quantifying the transformation products of this compound in environmental matrices requires highly sensitive and selective analytical techniques. The methods of choice are based on separation science coupled with mass spectrometry. diva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. nih.gov
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the parent compound from its more polar degradation products.
Ionization: Electrospray ionization (ESI) in positive mode is well-suited for analyzing the amine-containing HALS and its derivatives. diva-portal.org
Mass Analysis: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial. HRMS provides accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites and degradation products. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing structural information to confirm the identity of known products or elucidate the structure of novel ones. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile or thermally stable degradation products, or for derivatives of the parent compound after a chemical modification step (derivatization) to increase volatility. semanticscholar.org
These analytical approaches allow for both targeted analysis, where specific, expected degradation products are quantified, and non-targeted screening, which aims to discover all detectable transformation products present in a sample. mdpi.com
Table 3: Analytical Techniques for HALS Degradation Studies
| Technique | Application | Advantages |
| HPLC/UHPLC-HRMS | Primary tool for identification and quantification of parent compound and polar metabolites. | High sensitivity and selectivity; provides accurate mass for formula determination; suitable for non-volatile compounds. |
| LC-MS/MS | Structural elucidation of transformation products. | Provides fragmentation patterns for structural confirmation. |
| GC-MS | Analysis of volatile or derivatized degradation products. | Excellent separation for complex mixtures of volatile compounds. |
Emerging Research Applications and Future Directions for N,n Bis 2,2,6,6 Tetramethylpiperidin 4 Yl Oxamide
Integration into Advanced Polymer Systems: Beyond Conventional Stabilization
The integration of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide into advanced polymer systems is revealing benefits that extend beyond traditional UV stabilization. The rigid and polar oxamide (B166460) group can participate in hydrogen bonding, which can influence the morphology and mechanical properties of the host polymer. In engineering plastics such as polyamides and polyurethanes, the oxamide moiety has the potential to improve thermal stability and compatibility with the polymer matrix. This dual functionality—acting as both a stabilizer and a property modifier—is a key area of investigation for creating more durable and high-performance materials.
| Polymer System | Potential Advanced Benefit | Rationale |
| Polyamides (Nylons) | Improved melt stability and fiber quality | The oxamide structure can form hydrogen bonds with the amide groups in the nylon backbone, enhancing thermal resistance during processing. chemicalbook.com |
| Polyurethanes | Enhanced resistance to thermal oxidation | Complements the light-stabilizing action by improving compatibility and dispersion within the polar polyurethane matrix. |
| Polyolefin Composites | Reduced interfacial degradation | Concentrates at the interface between the polymer and fillers, protecting this critical region from premature failure due to environmental stress. |
Development of Responsive and Self-Healing Materials Incorporating Oxamide-HALS Motifs
The development of "smart" materials that can respond to environmental stimuli or self-repair damage is a frontier in materials science. The unique structure of this compound offers intriguing possibilities in this domain. The tetramethylpiperidine (B8510282) portion can undergo reversible oxidation-reduction (redox) reactions, a property that is being explored in the design of responsive hydrogels. researchgate.net This redox activity could be harnessed to create materials that change their properties, such as swelling or stiffness, in response to specific chemical triggers.
Furthermore, the strong hydrogen-bonding capability of the central oxamide linker can act as a reversible cross-linking point. In the event of mechanical damage, these bonds could be reformed with the application of a stimulus like heat, enabling the material to "heal" itself. Research into supramolecular materials has shown that such reversible interactions are fundamental to creating self-healing systems. nih.gov
This compound in Nanostructured Materials and Composites Research
In nanostructured materials and composites, the interface between the polymer matrix and the nanofiller is often the most vulnerable point for degradation. The incorporation of this compound is being investigated as a method to enhance the durability of these interfaces. Its role is to scavenge free radicals that are formed as a result of UV exposure, particularly at the polymer-filler boundary where stress and defects can concentrate. This can prevent the initiation of cracks and delamination, thereby extending the service life of the nanocomposite material. The effectiveness of HALS in these systems is crucial for applications in demanding environments, such as aerospace and advanced coatings.
| Nanomaterial/Composite | Research Focus | Potential Outcome |
| Polymer-Clay Nanocomposites | Stabilization of the exfoliated clay-polymer interface | Prevention of UV-induced chain scission at the nanoparticle surface, maintaining mechanical integrity. |
| Carbon Fiber Reinforced Polymers (CFRPs) | Protection of the epoxy matrix from environmental degradation | Improved long-term durability and resistance to micro-cracking in aerospace and automotive components. |
| Electrospun Nanofibers | Enhancing the photostability of functional nanofibers | Creating durable nanofibrous membranes for applications in filtration, textiles, and biomedical scaffolds. |
Sustainable Chemistry Principles in the Design and Application of Hindered Amine Stabilizers
The principles of sustainable or "green" chemistry are increasingly influencing the design and synthesis of chemical additives. Research into related HALS and their precursors, such as TEMPO, has demonstrated pathways for more environmentally friendly production. nih.gov These approaches often involve using water as a solvent, minimizing hazardous reagents, and developing processes where the stabilizer can be recovered and regenerated after its service life. Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint. Furthermore, its high efficiency means that lower concentrations are needed, adhering to the green chemistry principle of maximizing atom economy and reducing waste.
| Sustainable Principle | Application to the HALS Lifecycle |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the synthesis of the piperidine (B6355638) or oxamide components. |
| Greener Synthesis Routes | Employing catalytic methods and aqueous reaction media to reduce solvent use and waste generation. nih.gov |
| Design for Degradation/Recycling | Developing methods to recover the HALS from polymer waste streams and regenerate its active form for reuse. nih.gov |
| Reduced Energy Consumption | Optimizing synthesis to occur at lower temperatures and pressures, such as in continuous-flow reactor systems. researchgate.net |
Unexplored Mechanistic Pathways and Theoretical Challenges
The primary mechanism of HALS is the Denisov cycle, a regenerative process where the hindered amine is oxidized to a nitroxyl (B88944) radical, which then traps polymer-damaging free radicals. wikipedia.orgnih.gov However, the specific influence of the oxamide linker in this compound on this cycle is not fully understood.
Unexplored areas include:
Influence of the Linker: How does the rigid, hydrogen-bonding oxamide bridge affect the mobility of the piperidine moieties and the efficiency of the radical scavenging cycle within a solid polymer matrix?
Interfacial Behavior: In composite materials, what are the precise interactions and reaction kinetics at the polymer-filler interface?
Secondary Functions: Does the oxamide group participate in any secondary stabilization mechanisms, perhaps by chelating trace metal ions that can catalyze degradation?
Addressing these questions through advanced spectroscopic analysis and computational modeling presents a significant theoretical challenge that could lead to the design of even more efficient and tailored stabilizers.
Potential for Derivatization in Novel Chemical Systems (e.g., catalysis, smart materials)
The molecular structure of this compound serves as a versatile scaffold for chemical modification, opening doors to novel applications beyond polymer stabilization. The piperidine rings and the central linker can be functionalized to create new molecules with tailored properties.
For instance, the nitroxyl radical form of hindered amines (like TEMPO) is a well-known catalyst for selective oxidation reactions in organic synthesis. nih.gov By modifying the oxamide structure, it may be possible to create bifunctional or supported catalysts. Furthermore, attaching chromophores or other functional groups could lead to the development of molecular sensors or probes where the HALS radical state can be monitored to report on the local chemical environment. The use of related amino-TEMPO radicals as spin labels in complex reactions highlights this potential. researchgate.net
| Derivatization Strategy | Target Application | Rationale |
| Attachment to a Solid Support | Heterogeneous Catalysis | Creating a recyclable catalyst for selective oxidation reactions, leveraging the redox activity of the HALS moiety. |
| Introduction of Fluorophores | Chemical Sensing | Designing molecular probes that change their fluorescence based on the redox state of the nitroxyl radical. |
| Polymerization into a Backbone | "Smart" Polymers | Creating polymers with built-in, regenerable antioxidant and responsive capabilities. |
| Formation of Metal Complexes | Coordination Chemistry | Using the oxamide and amine groups as ligands to create novel metal-organic frameworks (MOFs) or coordination complexes. researchgate.netnih.gov |
Q & A
Q. How can the molecular structure and hydrogen-bonding interactions of this compound be characterized experimentally?
- Methodology : X-ray crystallography is the gold standard for resolving molecular geometry and supramolecular features. For example, related bis-TMP naphthalimide analogs exhibit N–H⋯O hydrogen bonds with donor-acceptor distances of ~3.01 Å, forming layered structures .
- Analytical Tools : Pair single-crystal XRD with DFT calculations to validate bond lengths (e.g., C–N: ~1.35 Å) and torsional angles .
Q. What spectroscopic techniques are most effective for confirming the identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Distinct signals for piperidinyl methyl groups (δ ~1.1–1.3 ppm) and carbonyl carbons (δ ~165–170 ppm).
- LC-MS (ESI+) : Molecular ion peak at m/z 451.7 [M+H]⁺ (theoretical m/z 450.7) .
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does the steric hindrance of the tetramethylpiperidinyl groups influence the compound’s photostabilization efficiency in polymer matrices?
- Mechanistic Insight : The bulky 2,2,6,6-tetramethylpiperidinyl (TMP) groups inhibit quenching via physical shielding, while the oxamide linker enables radical scavenging. Synergistic effects with phenolic antioxidants enhance UV resistance .
- Experimental Design : Evaluate light stability using QUV accelerated weathering tests (e.g., ASTM G154) on polypropylene films doped with 0.1–1.0 wt% of the compound. Monitor carbonyl index via FT-IR to quantify degradation .
Q. What are the dominant degradation pathways of this compound under oxidative conditions, and how can they be mitigated?
- Degradation Analysis : Oxidative stress (e.g., H₂O₂/UV exposure) leads to N–O radical formation and eventual cleavage of the oxamide bridge. Use ESR spectroscopy to detect nitroxide radicals .
- Mitigation Strategy : Co-stabilization with hindered phenols (e.g., Irganox 1010) reduces oxidative breakdown by scavenging peroxyl radicals .
Q. Can computational modeling predict the compound’s resonance stabilization and electronic properties?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. For analogous bis-TMP naphthalimides, resonance contributors show delocalization across the oxamide core, increasing thermal stability .
- Validation : Compare computed bond lengths (e.g., C–O: ~1.23 Å) with experimental XRD data .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
